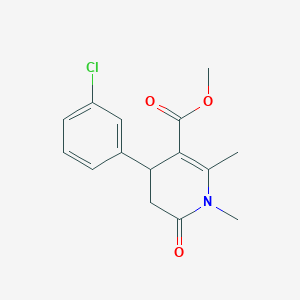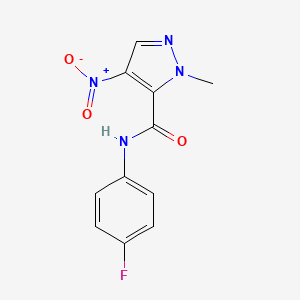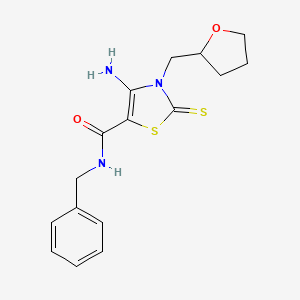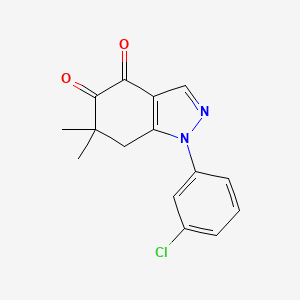![molecular formula C17H9NO4 B4332966 6H-chromeno[4,3-b][1,3]dioxolo[4,5-g]quinolin-6-one](/img/structure/B4332966.png)
6H-chromeno[4,3-b][1,3]dioxolo[4,5-g]quinolin-6-one
描述
6H-chromeno[4,3-b][1,3]dioxolo[4,5-g]quinolin-6-one, also known as coumarin-6, is a heterocyclic organic compound with a variety of applications in scientific research. This compound is a derivative of coumarin, which is a natural product found in many plants and has been used for centuries for medicinal purposes. Coumarin-6 is synthesized through a multi-step process and has been extensively studied for its biochemical and physiological effects.
作用机制
The mechanism of action of 6H-chromeno[4,3-b][1,3]dioxolo[4,5-g]quinolin-6-one is based on its ability to bind to cellular components, including proteins, lipids, and nucleic acids. This binding results in changes in the fluorescence properties of the compound, which can be detected by fluorescence microscopy. Coumarin-6 has been shown to localize in various cellular compartments, including the cytoplasm, nucleus, and mitochondria.
Biochemical and Physiological Effects:
Coumarin-6 has been shown to have a variety of biochemical and physiological effects. This compound has been used to study mitochondrial function, calcium signaling, and oxidative stress. Coumarin-6 has also been used to investigate the effects of various drugs and toxins on cellular function.
实验室实验的优点和局限性
One of the main advantages of 6H-chromeno[4,3-b][1,3]dioxolo[4,5-g]quinolin-6-one is its high quantum yield and excitation/emission wavelengths in the visible range, which makes it an ideal candidate for fluorescence imaging. However, this compound has some limitations, including its sensitivity to photobleaching and its potential toxicity at high concentrations.
未来方向
There are many potential future directions for research involving 6H-chromeno[4,3-b][1,3]dioxolo[4,5-g]quinolin-6-one. One area of interest is the development of this compound derivatives with improved fluorescence properties and reduced toxicity. Another area of interest is the use of this compound as a probe for investigating the effects of various drugs and toxins on cellular function. Additionally, this compound could be used to study the effects of aging on mitochondrial function and calcium signaling. Overall, this compound is a versatile compound with many potential applications in scientific research.
科学研究应用
Coumarin-6 has been extensively studied for its applications in scientific research. This compound is widely used as a fluorescent probe for imaging biological systems, including cells, tissues, and organs. Coumarin-6 has a high quantum yield and excitation/emission wavelengths in the visible range, making it an ideal candidate for fluorescence imaging.
属性
IUPAC Name |
6,8,20-trioxa-12-azapentacyclo[11.8.0.03,11.05,9.014,19]henicosa-1(13),2,4,9,11,14,16,18-octaen-21-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H9NO4/c19-17-11-5-9-6-14-15(21-8-20-14)7-12(9)18-16(11)10-3-1-2-4-13(10)22-17/h1-7H,8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDAOHNMFVOHDTC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=CC3=CC4=C(C5=CC=CC=C5OC4=O)N=C3C=C2O1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H9NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![ethyl 5'-amino-6'-cyano-1-{2-[(3-methoxyphenyl)amino]-2-oxoethyl}-2'-methyl-2-oxo-1,2-dihydrospiro[indole-3,7'-thieno[3,2-b]pyran]-3'-carboxylate](/img/structure/B4332883.png)


![2-[1-(4-chlorobenzyl)-1H-indol-3-yl]-N-(3-chlorophenyl)-2-oxoacetamide](/img/structure/B4332913.png)

![2-[1-(4-chlorobenzyl)-1H-indol-3-yl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoacetamide](/img/structure/B4332929.png)
![N-(3-chloro-4-fluorophenyl)-1-[(2-hydroxyethyl)thio]-9,10-dioxo-9,10-dihydroanthracene-2-carboxamide](/img/structure/B4332935.png)

![ethyl {3-[(3,4,5-trimethoxybenzoyl)amino]-1H-pyrazol-1-yl}acetate](/img/structure/B4332947.png)
![methyl 2-{[(1-methyl-3-nitro-1H-pyrazol-5-yl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4332952.png)
![N-(4-chlorophenyl)-6-methyl-2-pyridin-2-ylimidazo[1,2-a]pyridin-3-amine](/img/structure/B4332953.png)
![methyl 6-oxo-6H-chromeno[4,3-b]quinoline-11-carboxylate](/img/structure/B4332968.png)
![2-(4-chlorophenyl)-5H-chromeno[4,3-d]pyrimidin-5-one](/img/structure/B4332976.png)
